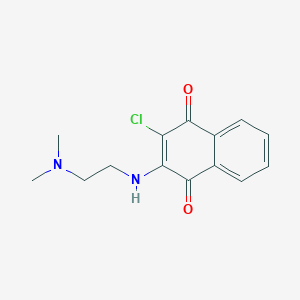
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a chloro group, a dimethylaminoethylamino group, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylethylenediamine. The reaction is carried out in an anhydrous solvent such as benzene, and the product is obtained in high yield . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: A wide range of substituted naphthoquinones with diverse biological activities.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
2-Chloro-3-(benzylamino)naphthalene-1,4-dione: Known for its anti-Alzheimer’s activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits antifungal properties.
2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione: Shows high antifungal activity.
Uniqueness
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities
生物活性
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione, also known by its CAS number 64897-02-5, is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 265.69 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 379.8ºC at 760 mmHg
The compound exhibits its biological activity primarily through the following mechanisms:
- Reactive Oxygen Species (ROS) Induction : Similar to other naphthoquinones, this compound induces ROS production in cells, leading to oxidative stress which can trigger apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Studies report IC50 values indicating significant inhibitory activity against AChE and butyrylcholinesterase (BChE) .
- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against several strains of bacteria by disrupting their cellular functions through oxidative mechanisms .
Anticancer Activity
A study demonstrated that treatment with this compound resulted in a concentration-dependent decrease in cell viability in various cancer cell lines. The compound was effective at concentrations ranging from 5 to 20 µM, leading to apoptosis characterized by increased levels of cleaved caspases .
Antimicrobial Effects
The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported between 15.6 and 500 μg/mL, showing effectiveness comparable to standard antibiotics .
Enzyme Inhibition Studies
In enzyme inhibition studies, the compound showed mixed-type inhibition against AChE with an IC50 value of approximately 0.22 µM, indicating strong potential for treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration Range | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Cell Viability Assay | 5 - 20 µM | Induces apoptosis |
| Antimicrobial | MIC Assay | 15.6 - 500 μg/mL | Effective against multiple bacteria |
| Enzyme Inhibition | AChE Inhibition | - | IC50 = 0.22 µM |
属性
CAS 编号 |
83027-27-4 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC 名称 |
2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |
InChI 键 |
ZEYYTNKEDFUTRS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















